molecular formula C16H14F2N2O B2677338 N-((6-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide CAS No. 2309191-11-3

N-((6-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide

Cat. No. B2677338
CAS RN: 2309191-11-3
M. Wt: 288.298
InChI Key: ONXBOMVUMVZACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and benzene), the cyclopropyl group, and the polar amide group. The presence of nitrogen in the pyridine ring and the amide group would also introduce polarity and the potential for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (amide, pyridine) would likely make it soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

N-((6-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide works by inhibiting the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways of immune cells. By blocking the activity of these enzymes, this compound can reduce inflammation and prevent the activation of immune cells, which can be beneficial in the treatment of autoimmune diseases and cancer.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can reduce the production of cytokines, which are proteins that play a key role in the immune response. This compound can also inhibit the proliferation of T cells, which are immune cells that play a crucial role in autoimmune diseases. Additionally, this compound has been shown to have anti-tumor effects by inhibiting the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((6-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide for lab experiments is its specificity for Janus kinases, which can make it a valuable tool for studying the signaling pathways of immune cells. However, this compound can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several areas of future research that could be explored with N-((6-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide. One potential direction is to investigate its potential use in combination with other drugs for the treatment of autoimmune diseases and cancer. Another area of interest is to study the long-term effects of this compound on the immune system and other physiological processes. Additionally, further research could be conducted to better understand the mechanisms of action of this compound and to identify potential new targets for drug development.

Synthesis Methods

The synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide involves several steps, including the reaction of 3-cyclopropylpyridine with 2,6-difluorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with methylmagnesium bromide to yield the final product. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

N-((6-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been studied for its potential use in the treatment of various cancers, including leukemia and lymphoma.

Safety and Hazards

Without specific safety data for this compound, it’s not possible to provide detailed information on its safety and hazards .

properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O/c17-12-2-1-3-13(18)15(12)16(21)20-9-10-4-7-14(19-8-10)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXBOMVUMVZACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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